Aziridin-1-yl(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
aziridin-1-yl-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-9-2-4-10(5-3-9)8(12)11-6-7-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBURSXZKYGOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555597 | |
| Record name | (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116818-62-3 | |
| Record name | (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of aziridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is characterized by its aziridine ring, which contributes to its unique reactivity and biological activity. The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 158.21 g/mol
The presence of the piperazine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has indicated that aziridine derivatives exhibit promising anticancer properties. The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with cellular macromolecules, potentially inducing apoptosis in cancer cells. For instance, studies have shown that compounds containing aziridine can inhibit tumor growth in various cancer models .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a candidate for the development of new antibiotics. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria .
Central Nervous System (CNS) Disorders
The piperazine component of the compound suggests potential applications in treating CNS disorders. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin receptors, which are implicated in mood disorders and anxiety . this compound may serve as a scaffold for developing novel anxiolytic or antidepressant medications.
Case Study 1: Anticancer Activity
In a study published in the Journal of Organic Chemistry, researchers synthesized several aziridine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that this compound exhibited significant antiproliferative activity, leading to a reduction in cell viability at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of aziridine-based compounds and their antimicrobial properties. The findings revealed that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The aziridine ring is known to be highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to the inhibition of key enzymes and the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with analogs containing piperazine/piperidine or heterocyclic substituents:
Key Observations
Aziridine vs. Aromatic Heterocycles: The aziridine group in the target compound distinguishes it from analogs with larger heterocycles (e.g., indole, imidazopyridine). In contrast, indole or imidazopyridine-containing analogs (e.g., ) benefit from aromatic stacking interactions, which improve target affinity in reported antileishmanial or psychoactive applications.
Piperazine Modifications: 4-Methylpiperazine is a common substituent across analogs, improving water solubility and metabolic stability. Compounds like Methoxypiperamide (MEOP) and (4-phenylpiperazin-1-yl)methanone derivatives demonstrate how piperazine modifications influence bioactivity (e.g., psychoactive vs. anticancer effects).
Biological Activity Trends: Antiparasitic Activity: Imidazopyridine-triazole hybrids (e.g., ) show antileishmanial activity, likely due to nitro group redox properties. CNS Effects: MEOP’s 4-methoxyphenyl group may enhance blood-brain barrier penetration, contributing to psychoactivity . Anticancer Potential: Piperazine-linked methanones (e.g., ) exhibit cytotoxicity, possibly through kinase inhibition or DNA intercalation.
Biological Activity
Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of an aziridine ring and a piperazine moiety, which contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 171.23 g/mol. The aziridine ring is a three-membered cyclic amine known for its reactivity, while the piperazine ring is a six-membered cyclic amine that often enhances pharmacological activity.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing aziridine rings can induce apoptosis and inhibit cell proliferation in cancer cells. The mechanism involves disrupting the cell cycle and inducing S-phase arrest, leading to increased apoptosis markers such as phosphatidylserine exposure and caspase activation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 6.4 | Induces apoptosis and S-phase arrest |
| Compound 5 | MV4-11 | 0.072 | Inhibits FLT3 kinase; induces cell cycle arrest |
| Compound 7 | MDA-MB-231 | 8.0 | Induces apoptosis; inhibits invasion |
2. Antiviral Activity
This compound has also been investigated for its antiviral properties. The compound shows promise in inhibiting viral replication, which may be attributed to its ability to interact with viral proteins or host cell pathways involved in viral entry or replication.
Structure–Activity Relationship (SAR)
The SAR studies of aziridin derivatives indicate that modifications to the piperazine and aziridine components can significantly influence biological activity. For example, the introduction of electron-withdrawing groups or varying the substituents on the piperazine ring can enhance potency against specific cancer cell lines or improve selectivity for viral targets .
Table 2: Comparison of Structural Variants
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Aziridin-1-yl(piperidin-1-yl)methanone | Contains piperidine instead of piperazine | Different bioactivity profile |
| 4-Methylpiperazine | Lacks aziridine; commonly used in synthesis | Limited bioactivity |
| 4-(Aziridin-1-carbonyl)piperidine | Similar structure but different substituents | Distinct pharmacological properties |
Case Studies
Several case studies have highlighted the effectiveness of aziridin derivatives in preclinical models:
Case Study 1: Inhibition of FLT3 Kinase
A study demonstrated that derivatives of this compound effectively inhibited FLT3 kinase activity in MV4-11 cells, leading to significant reductions in cell viability at low concentrations (IC50 = 0.072 µM). This suggests potential for treating FLT3-mutated leukemias .
Case Study 2: Apoptosis Induction in MDA-MB-231 Cells
Another investigation focused on the effects of this compound on MDA-MB-231 breast cancer cells, where it was found to induce apoptosis via caspase activation and cell cycle arrest at the G2/M phase. This study emphasizes the compound's dual mechanism involving both cytotoxicity and modulation of cell cycle dynamics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for Aziridin-1-yl(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves coupling aziridine derivatives with 4-methylpiperazine via a methanone linker. Key steps include nucleophilic substitution or amidation reactions under inert conditions. Optimization may involve screening catalysts (e.g., palladium complexes for cross-coupling), adjusting stoichiometry, and controlling temperature (e.g., reflux in THF or DCM). Purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Data-Driven Example : In analogous syntheses (e.g., imidazole-piperazine hybrids), yields improved from 45% to 72% by replacing LiAlH₄ with NaBH₄ in reduction steps .
Q. How can researchers employ spectroscopic and crystallographic techniques to characterize this compound?
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aziridine proton shifts at δ 2.1–2.8 ppm; piperazine methyl at δ 2.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm error).
- Crystallography : Single-crystal X-ray diffraction (SHELXL) resolves stereochemistry and bond angles. Challenges include crystal twinning or low-resolution data, which require iterative refinement using programs like OLEX2 .
Advanced Research Questions
Q. What experimental strategies are effective in identifying biological targets of this compound, particularly in receptor-ligand interaction studies?
- Approach : Competitive binding assays (e.g., radioligand displacement for histamine H₄ or serotonin 5-HT₆ receptors) quantify IC₅₀ values. Functional assays (e.g., cAMP modulation) assess antagonism/agonism. Structural analogs (e.g., JNJ-7777120, a histamine antagonist) suggest prioritization of GPCR targets .
- Case Study : Derivatives with 4-methylpiperazine moieties showed 10-fold higher H₄ receptor affinity than non-methylated analogs, highlighting substituent effects .
Q. How should researchers address contradictions in reported biological activities of derivatives, considering variables like assay conditions and structural modifications?
- Analysis Framework :
Assay Variability : Compare buffer pH, cell lines (e.g., HEK293 vs. CHO), and detection methods (e.g., fluorescence vs. luminescence).
Structural Nuances : Evaluate substituent impacts (e.g., nitro vs. amino groups on pyrazole rings altering electron density and binding).
Statistical Validation : Use ANOVA to assess significance of IC₅₀ differences across studies .
Q. Which computational approaches are suitable for modeling the interaction between this compound and potential protein targets?
- Methods : Molecular docking (AutoDock Vina) predicts binding poses in receptor active sites. MD simulations (GROMACS) assess stability over 100-ns trajectories. QM/MM calculations (e.g., Gaussian) refine electronic interactions.
- Example : Docking of a related piperazine-methanone compound into the 5-HT₆ receptor active site revealed hydrogen bonding with Asp106 and hydrophobic interactions with Phe107 .
Q. What methodologies are recommended for assessing the in vitro toxicity and metabolic stability of this compound in preclinical studies?
- Toxicity : MTT assays in HepG2 cells (IC₅₀ > 50 µM suggests low cytotoxicity). Ames test for mutagenicity.
- Metabolism : Liver microsome assays (human/rat) quantify half-life (t₁/₂) and CYP450 inhibition. LC-MS/MS identifies major metabolites (e.g., N-demethylation or aziridine ring opening) .
Methodological Considerations
Q. How can researchers overcome challenges in crystallizing this compound for structural analysis?
- Strategies : Vapor diffusion (e.g., mixing DMSO solution with PEG 4000 precipitant). For twinned crystals, use SHELXL’s TWIN/BASF commands. Low-resolution data (<1.5 Å) require restraints on bond lengths/angles during refinement .
Q. What cross-disciplinary approaches integrate synthetic chemistry with pharmacological evaluation for this compound?
- Workflow :
Synthetic Design : Introduce fluorinated or isotopic labels (e.g., ¹⁹F-NMR tags) to track metabolism.
Biological Screening : Parallel synthesis of analogs for SAR studies (e.g., varying aziridine substituents).
Translational Studies : Correlate in vitro receptor binding (Ki) with in vivo efficacy in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
